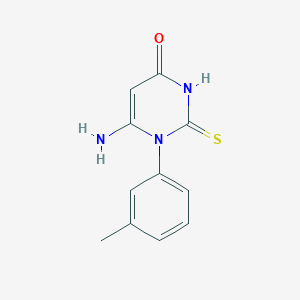
6-amino-1-(3-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-1-(3-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as thiamphenicol, is a synthetic antibiotic used to treat various bacterial infections. It was first synthesized in the 1970s as a derivative of chloramphenicol, a broad-spectrum antibiotic. Thiamphenicol has been shown to be effective against a range of gram-positive and gram-negative bacteria, including some strains that are resistant to other antibiotics.
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential and Synthetic Approaches
The compound 6-amino-1-(3-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one belongs to the dihydropyrimidinones (DHPM) class, which has garnered attention for its wide pharmacological applications and synthetic versatility. DHPMs are derived from multi-component reactions, notably the Biginelli reaction, and exhibit a broad spectrum of biological activities. These compounds have been explored for their anticancer, antioxidant, antimicrobial, anti-inflammatory, anti-HIV, antimalarial, antihypertensive, and anti-tubercular properties. The structure-activity relationship (SAR) of these compounds suggests their potential as efficacious and safer therapeutic agents. Extensive research focuses on developing green synthesis methods that are economically viable, utilizing compounds that are reusable, non-volatile, and easily obtained, highlighting the scientific community's movement towards sustainable and environmentally friendly synthetic methods (Khasimbi et al., 2020).
Chemical Synthesis and Transformations
The versatility of DHPM scaffolds is further evidenced by their role in the synthesis and transformation of functionalized β-amino acid derivatives. Metathesis reactions, including ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), are widely used to access either alicyclic β-amino acids or densely functionalized derivatives. This approach offers selective and stereocontrolled methodologies that underscore the robustness and efficiency of these synthetic routes, providing insights into the development of new molecular entities with potential therapeutic applications (Kiss et al., 2018).
Bioactive Peptides and Antihypertensive Activity
Exploring the bioactive potential of peptides, research into Fish Protein Hydrolysate (FPH) derived peptides has shown promising antihypertensive properties. These peptides, rich in arginine, valine, and leucine, have demonstrated significant Angiotensin-Converting Enzyme (ACE) inhibitory activity both in vitro and in vivo. The low molecular weight and short chain length of these peptides enhance their antihypertensive activity, pointing to their potential as natural, therapeutic agents for hypertension management. This area of research exemplifies the trend towards finding natural remedies to combat the negative consequences of synthetic drugs, focusing on the molecular docking to better understand the interaction of peptides with the enzyme (Yathisha U.G. et al., 2019).
Analytical Methods in Antioxidant Activity Studies
In the realm of antioxidant activity studies, a variety of analytical methods have been developed to determine the antioxidant capacity of complex samples. These include both chemical reactions based assays and electrochemical (bio)sensors. Tests like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, ABTS, and DPPH have been employed to assess the kinetics or equilibrium state of antioxidant activity through spectrophotometry. The application of these methods, along with electrochemical approaches, provides a comprehensive understanding of the antioxidant properties of compounds, highlighting the importance of integrating multiple methods for clarifying the mechanisms and kinetics of antioxidant processes (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
6-amino-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-3-2-4-8(5-7)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMPTXDZDXAWHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=O)NC2=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1-(3-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

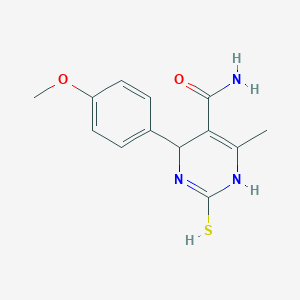
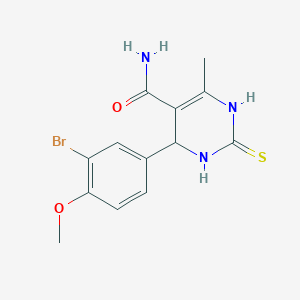
![N-[4-(5-Chloro-benzooxazol-2-yl)-3-hydroxy-phenyl]-3,4-dimethoxy-benzamide](/img/structure/B462755.png)
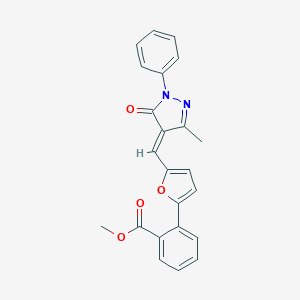
![3-[(3-Chloro-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B462784.png)
![2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B462796.png)
![3-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B462816.png)
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B462819.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-N'-(2-naphthoyl)thiourea](/img/structure/B462821.png)
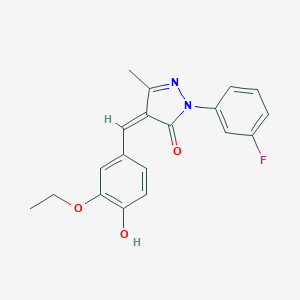
![1-[3-(2-Chlorophenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B462908.png)
![Methyl 1-[2-(4-methylanilino)-2-oxoethyl]indole-3-carboxylate](/img/structure/B462909.png)
![1-(2-methylpiperidin-1-yl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B462916.png)
![3-[2-(4-Chlorophenoxy)ethylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole](/img/structure/B462934.png)